5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
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Description
5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C59H110N2O22 and its molecular weight is 1199.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 1198.75502314 g/mol and the complexity rating of the compound is 1730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ganglioside GM3, a common membrane-bound glycosphingolipid, is over-expressed on several types of cancer cells . It is defined as a tumor-associated carbohydrate antigen (TACA), making it an important target for the development of anticancer vaccines or immunotherapies . GM3 also interacts with growth factor receptors, such as the fibroblast growth factor receptor .
Mode of Action
GM3 functions in cellular signaling . It inhibits cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . Gm3 is an autoantigen facing problems of low immunogenicity and easily inducing immunotolerance .
Biochemical Pathways
GM3 is synthesized in the Golgi apparatus . It is then transported to the plasma membrane, where it functions in cellular signaling . GM3 is a metabolic precursor of more complex natural gangliosides, thus determining their contents in cells and tissues .
Pharmacokinetics
Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .
Result of Action
GM3 inhibits the function of fibroblast growth factor receptor, and cell growth is regulated by GM3-enriched microdomain . GM3 is thought to inhibit immunologic functions, such as the proliferation and production of cytokines by T cells .
Action Environment
GM3 is one of the essential components of plasma membrane rafts . Therefore, the regulatory mechanisms of metabolism and biological functions of this ganglioside are actively studied . The specific expression property in cancers, especially in melanoma, make it become an important target to develop anticancer vaccines or immunotherapies .
Properties
IUPAC Name |
5-acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110N2O22/c1-4-6-8-10-12-14-16-18-19-20-22-24-26-28-30-32-45(69)61-39(47(70)40(66)31-29-27-25-23-21-17-15-13-11-9-7-5-2)37-78-56-51(74)50(73)53(44(36-64)80-56)81-57-52(75)55(49(72)43(35-63)79-57)83-59(58(76)77)33-41(67)46(60-38(3)65)54(82-59)48(71)42(68)34-62/h39-44,46-57,62-64,66-68,70-75H,4-37H2,1-3H3,(H,60,65)(H,61,69)(H,76,77)/t39-,40+,41?,42+,43?,44?,46?,47-,48+,49?,50?,51?,52?,53?,54?,55?,56?,57?,59?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVTIVZXAXJKM-WTHPZHSFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H]([C@H](CCCCCCCCCCCCCC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110N2O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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